

GSK4027 comparative potency other bromodomain inhibitors

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Compound Focus: **GSK 4027**

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Comparative Potency of Bromodomain Inhibitors

Inhibitor Name	Primary Target(s)	Reported Potency (Assay)	Key Characteristics / Selectivity
GSK4027	PCAF/GCN5	$K_D = 1.4 \text{ nM}$ (BROMOScan) [1]	Potent inhibitor; offers an alternative chemotype to L-Moses [1].
L-Moses	PCAF/GCN5	$K_D = 126 \text{ nM}$ (PCAF) and 600 nM (GCN5) (ITC) [1]	Dual PCAF/GCN5 chemical probe [1].
(+)-JQ1	BET Family (BRD2, BRD3, BRD4, BRDT)	$IC_{50} = 17.7 - 76.9 \text{ nM}$ (BRD4); $K_D = 49 - 190 \text{ nM}$ [2] [3]	Early, well-characterized pan-BET inhibitor; competitive with acetyl-lysine [2] [3].
I-BET151 (GSK1210151A)	BET Family	$IC_{50} = 0.25 - 0.79 \mu\text{M}$ for BRD2/3/4 [4]	Structurally distinct from JQ1 (isoxazole) [1].
PFI-1	BET Family	Information in search results lacks specific potency values	Structurally distinct from JQ1 (tetrahydroquinazoline) [1].

Inhibitor Name	Primary Target(s)	Reported Potency (Assay)	Key Characteristics / Selectivity
NVS-CECR2-1	CECR2	$K_D = 80$ nM (ITC) [1]	First potent and selective chemical probe for CECR2 [1].
I-CBP112	CBP/p300	Information in search results lacks specific potency values	Chemical probe for CBP/p300 [1].
SGC-CBP30	CBP/p300	$K_D = 21$ nM (CBP) and 38 nM (p300) [1]	Potent inhibitor of CBP/p300, but may have significant BET affinity at higher concentrations [1].

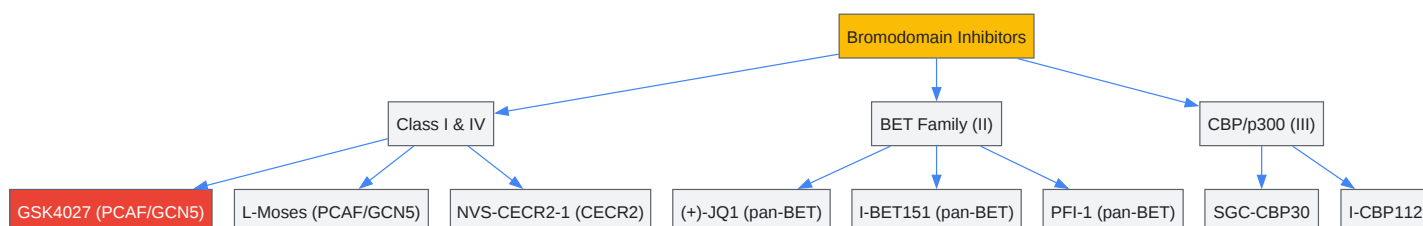
Experimental Context & Methodologies

The quantitative data in the table above were generated using standard biophysical and biochemical assays in the field.

- **Binding Affinity vs. Functional Inhibition:** The data for GSK4027 and SGC-CBP30 are reported as **dissociation constants (K_D)**, a direct measure of binding affinity. In contrast, data for JQ1 and I-BET151 are often reported as half-maximal inhibitory concentration (**IC_{50}**), which measures a compound's functional ability to block a biological process (e.g., peptide binding) [2] [3]. While both indicate potency, K_D and IC_{50} are not directly equivalent.
- **Key Assay Platforms:**
 - **BROMOscan:** This is a high-throughput binding assay platform used to comprehensively evaluate the selectivity of bromodomain inhibitors across a wide panel of bromodomains, as was done for GSK4027 [1].
 - **Isothermal Titration Calorimetry (ITC):** This method directly measures the heat change during binding, providing precise K_D values, as used for L-Moses and NVS-CECR2-1 [1].
 - **AlphaScreen/ALISA:** These are bead-based luminescence proximity assays used to measure competitive inhibition of histone peptide binding, commonly used to determine IC_{50} values for inhibitors like JQ1 [5] [3].

The Bromodomain Inhibitor Landscape

The following diagram maps the relationship between the major bromodomain families and their key inhibitors, showing GSK4027's specific niche.



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As the diagram illustrates, GSK4027 is part of a growing chemical toolbox targeting non-BET bromodomains. Research indicates that for some non-BET targets like PCAF/GCN5, bromodomain inhibition alone may not produce a strong phenotypic effect, which has motivated the development of alternative modalities like **targeted protein degraders (PROTACs)** to achieve more profound biological outcomes [5].

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